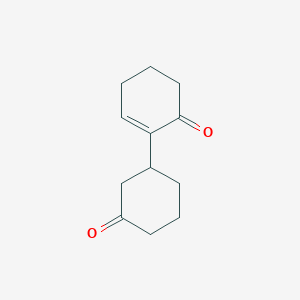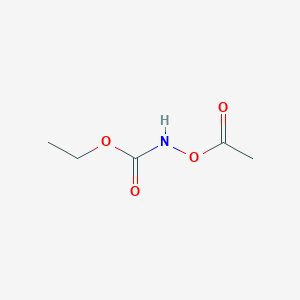
Ethyl acetoxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acetoxycarbamate is an organic compound with the molecular formula C₅H₉NO₄. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group and the hydrogen atom of the amino group is replaced by an acetoxy group. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Ethyl acetoxycarbamate can be synthesized through several methods. One common method involves the esterification of carbamic acid with ethanol in the presence of an acid catalyst. Another method includes the reaction of ethyl chloroformate with acetic acid, followed by the addition of ammonia. Industrial production often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Ethyl acetoxycarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form carbamic acid and ethanol.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and oxidizing agents. .
Wissenschaftliche Forschungsanwendungen
Ethyl acetoxycarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Wirkmechanismus
The mechanism of action of ethyl acetoxycarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with them. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a carbamate group that interacts with the active site of the enzyme. This interaction can inhibit the enzyme’s activity and affect various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoxycarbamate is similar to other carbamate compounds, such as ethyl carbamate and methyl carbamate. it is unique due to the presence of the acetoxy group, which imparts different chemical properties and reactivity. Similar compounds include:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Methyl carbamate: Used in the production of pesticides and as a reagent in organic synthesis. This compound’s unique structure makes it suitable for specific applications where other carbamates may not be as effective
Eigenschaften
CAS-Nummer |
2139-89-1 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(ethoxycarbonylamino) acetate |
InChI |
InChI=1S/C5H9NO4/c1-3-9-5(8)6-10-4(2)7/h3H2,1-2H3,(H,6,8) |
InChI-Schlüssel |
PWDCNDKCDGSDGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



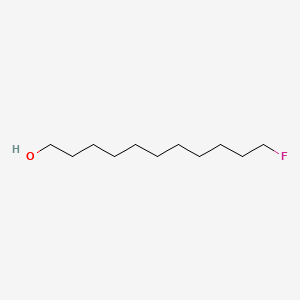

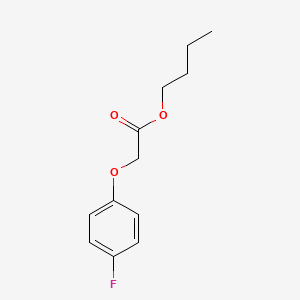

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
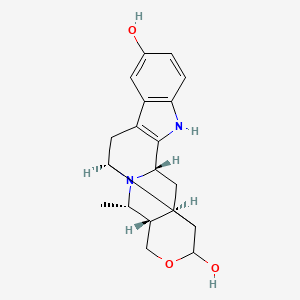
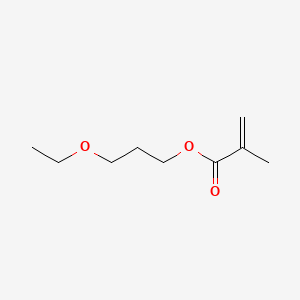
![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
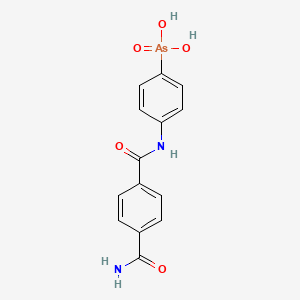
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)


